Sethoxydim 5-OH-MS02

Overview

Description

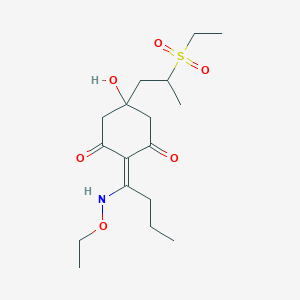

Sethoxydim 5-OH-MS02 is a useful research compound. Its molecular formula is C17H29NO6S and its molecular weight is 375.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sethoxydim 5-OH-MS02, a metabolite of the herbicide sethoxydim, is primarily studied for its biological activity related to herbicidal effects, toxicity, and environmental impact. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

- Chemical Formula : C17H29NO6S

- Molecular Weight : 375.48 g/mol

- CAS Number : 106613-06-3

- Appearance : White crystalline powder

- Solubility : Highly soluble in water (4,000 ppm)

Sethoxydim functions as a lipid synthesis inhibitor by targeting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to:

- Disruption of cell membrane integrity.

- Stunted growth in shoot and rhizome meristems.

- Ultimately, necrosis and death of the plant.

This mechanism is selective; broadleaf plants are generally resistant due to differences in their ACCase binding sites .

Herbicidal Effects

Sethoxydim is effective against both annual and perennial grasses while sparing most broadleaf species. Its application leads to significant reductions in grass populations in agricultural settings. The herbicide is often used post-emergence due to its rapid degradation in the environment .

Toxicity Studies

Toxicological assessments indicate that this compound has low toxicity to non-target organisms, including birds and mammals. The LD50 values for various species are as follows:

| Species | LD50 (mg/kg) |

|---|---|

| Rats | 2,600 - 3,100 |

| Bobwhite Quail | >5,620 |

| Mallard Duck | >2,510 |

| Bluegill Sunfish | 100 |

| Rainbow Trout | 32 |

| Daphnia | 1.5 |

Chronic exposure studies have shown negligible effects on soil microbial populations at concentrations below 50 ppm, while higher concentrations can stimulate certain bacterial populations but have minimal impact on fungi .

Environmental Impact

Sethoxydim is characterized by its rapid degradation through microbial metabolism and photolysis. Its average half-life in soil ranges from four to five days but can vary significantly based on environmental conditions. Due to its water solubility and low adsorption potential, it may leach into water bodies but is also rapidly degraded by sunlight .

Case Studies

-

Soil Microbial Response :

A study by Roslycky (1986) indicated that at concentrations below 50 ppm, sethoxydim had negligible effects on microbial populations in soil. At higher concentrations (1000 ppm), there was a noted stimulation of soil actinomycetes and bacteria while fungal populations remained largely unchanged. -

Aquatic Toxicity Assessment :

Research conducted by the US EPA highlighted that Sethoxydim poses moderate toxicity risks to aquatic life. The LC50 values for sensitive species suggest careful management practices are necessary when applying this herbicide near water sources .

Properties

IUPAC Name |

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO6S/c1-5-8-13(18-24-6-2)16-14(19)10-17(21,11-15(16)20)9-12(4)25(22,23)7-3/h12,19,21H,5-11H2,1-4H3/b18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRYAKWUDQESGJ-QGOAFFKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N\OCC)/C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106613-06-3 | |

| Record name | 5-Hydroxy sethoxydim sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106613063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY SETHOXYDIM SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J234Q84QI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.